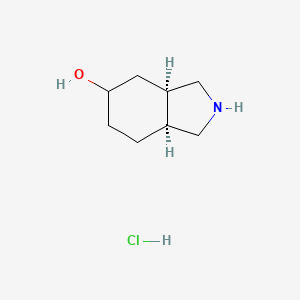

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride

描述

属性

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXEQGQTRITTG-MPSJGLFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2CC1O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]2[C@H]1CNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride typically involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production yield and purity of the compound.

化学反应分析

Types of Reactions

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

(3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. It has the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol .

Scientific Research Applications

While the search results do not provide explicit case studies or data tables focusing on the applications of "this compound," they do offer some insight into its potential uses and related research areas.

- Building Block in Chemistry : This compound can be used as a building block in chemistry for creating more complex molecules.

- Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) : Derivatives of octahydro-1H-indol compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes . These compounds demonstrated good inhibition activities against DPP-4 .

- Synthesis of Sarain Core : Octahydropyrrolo ring systems have been explored in the synthesis of the core structure of Sarains A, B, & C .

Related Compounds and Research

Other related compounds and research areas that could provide insights into the potential applications of this compound include:

- Pyrazolo[3,4-b]pyridine Derivatives : Research on pyrazolo[3,4-b]pyridine derivatives reveals potential biological activities, including antimicrobial and anticancer properties.

- NAMPT Inhibition : Some compounds are being investigated as inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme important for NAD+ biosynthesis, with potential applications in cancer therapy.

- Antitubercular Agents : Studies on substituted pyrazolo derivatives have shown promising results against Mycobacterium tuberculosis, suggesting potential for developing antitubercular agents.

作用机制

The mechanism of action of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II and subsequent vasodilation . This mechanism is particularly relevant in the treatment of hypertension and heart failure.

相似化合物的比较

Lurasidone Hydrochloride

Chemical Name: (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride Key Differences:

- Lurasidone incorporates a benzisothiazole-piperazine side chain and additional methano-bridged rings, enabling dual 5-HT2A and D2 receptor antagonism .

- Unlike the target compound, lurasidone lacks a hydroxyl group but includes a ketone and dione functional groups, increasing lipophilicity and CNS penetration .

Applications : Approved for schizophrenia treatment due to its receptor affinity and metabolic stability .

(3aS,7aR)-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

CAS : 21764-64-7

Key Differences :

rac-(3aR,7aS)-2-Benzyl-octahydro-1H-isoindol-5-amine

CAS : 1909308-47-9

Key Differences :

- The racemic mixture (rac-) may reduce stereochemical specificity in biological interactions .

1H-Isoindol-1-one Derivatives (e.g., Cytochalasin B Analogs)

Example : 1H-Isoindol-1-one, octahydro-6,7a-dihydroxy-4-methyl-5-methylene-7-[4-methyl-7-(tetrahydro-5-oxo-2-furanyl)-1-heptenyl]-3-(phenylmethyl)-(9CI)

Key Differences :

- Complex substituents (e.g., furanyl, phenylmethyl) confer cytotoxicity, as seen in cytochalasin analogs .

- Multiple stereocenters and functional groups (hydroxy, methylene) distinguish it from the simpler hydroxylated isoindole hydrochloride .

Applications : Studied for antimicrobial or antiproliferative activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemistry Impact : The (3aR,7aS) configuration in the target compound and lurasidone is critical for receptor binding. Alterations (e.g., 3aS,7aR in methyl-substituted analog) may reduce efficacy .

- Substituent Effects : Hydroxyl groups enhance solubility but may limit blood-brain barrier penetration compared to lipophilic groups (e.g., methyl, benzyl) .

- Therapeutic Potential: While lurasidone’s clinical success highlights the isoindole scaffold’s versatility, the target compound’s hydroxyl group could optimize solubility for non-CNS applications (e.g., peripheral inflammation) .

生物活性

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a bicyclic organic compound characterized by its unique stereochemistry and potential pharmacological properties. Its molecular formula is C8H16ClNO, and it has garnered attention for its biological activity, particularly as a neurokinin-1 receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a saturated isoindole structure, which is critical for its biological interactions. The presence of the hydroxyl group (-OH) at the 5-position enhances its reactivity and potential biological activity. The molecular weight of this compound is approximately 155.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClNO |

| Molecular Weight | 155.21 g/mol |

| CAS Number | 52865-01-7 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurokinin pathways. Neurokinin receptors are involved in various physiological processes such as pain perception, inflammation, and mood regulation. The compound's ability to act as a neurokinin-1 receptor antagonist suggests potential therapeutic applications in managing pain and neurological disorders.

The mechanism of action involves binding to neurokinin receptors, thus modulating their activity. This interaction can lead to alterations in cellular signaling pathways associated with pain and inflammation. Understanding this binding affinity is crucial for optimizing the compound's efficacy in clinical applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Neurokinin Receptor Binding Studies :

- Studies demonstrate that the compound binds effectively to neurokinin receptors, inhibiting their activity and potentially reducing pain perception.

- Binding Affinity : Comparative analysis with other known antagonists shows promising results for this compound.

-

In Vitro Assays :

- In vitro assays have shown that the compound exhibits migrastatic activity against human melanoma cell lines, suggesting potential applications in cancer therapy.

- Cytotoxicity Assessment : The compound was tested against various cancer cell lines, revealing lower cytotoxicity compared to traditional chemotherapeutics, which may indicate a favorable safety profile.

-

Toxicological Studies :

- Long-term toxicity studies indicate that this compound does not exhibit significant adverse effects at therapeutic doses in animal models.

- Reproductive Toxicity : Extended one-generation reproductive toxicity studies have provided insights into the safety of the compound during gestation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-Octahydro-isoindol-5-ol | C8H15NO | Different stereochemistry affecting biological activity |

| (1S,3aR,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyl-octahydroinden-1-ol | C15H19NO2 | Contains a phenolic group enhancing hydrophilicity |

| (3AR,4R,7aS)-Octahydro-1H-isoindol-4-ol | C8H15NO | Variation at the 4-position may alter receptor binding |

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for producing (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis often involves reduction steps using agents like LiAlH4 in tetrahydrofuran (THF) under controlled temperatures (e.g., 0°C to room temperature) to minimize exothermic side reactions. For example, a related isoindole derivative was synthesized by reducing a tetrahydroisoindole-dione precursor with LiAlH4, ensuring stereochemical integrity by maintaining low temperatures during reagent addition . Post-reduction purification via recrystallization or chromatography is critical to isolate the desired enantiomer.

Q. How is enantiomeric purity validated for this compound in preclinical studies?

- Methodological Answer : Chiral analytical techniques such as chiral HPLC or circular dichroism (CD) spectroscopy are employed. Computational parameters like topological polar surface area (49.3 Ų) and hydrogen-bond donor/acceptor counts (3 each) can guide column selection for HPLC . Additionally, X-ray crystallography may confirm absolute configuration, as seen in structurally related isoindole derivatives .

Q. What pharmacological targets are associated with this compound's structural analogs?

- Methodological Answer : Analogous compounds, such as lurasidone hydrochloride, target dopamine D2 and serotonin 5-HT2A receptors. Binding assays (e.g., radioligand displacement studies) are used to determine receptor affinity. For example, tritiated ligand competition assays in transfected HEK293 cells can quantify IC50 values .

Advanced Research Questions

Q. How do stereochemical variations in the octahydro-isoindole scaffold impact receptor binding kinetics?

- Methodological Answer : Molecular docking and molecular dynamics simulations can model interactions between the (3aR,7aS) enantiomer and target receptors. For instance, comparative studies of (3aR,7aS) vs. (3aS,7aR) configurations in opioid receptor analogs revealed differences in hydrogen-bonding networks and binding pocket occupancy . Experimental validation via site-directed mutagenesis of key receptor residues (e.g., transmembrane domain aspartates) further clarifies stereospecificity.

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from over-reduction or racemization. Optimizing reaction stoichiometry (e.g., limiting LiAlH4 excess) and using aprotic solvents (e.g., THF) minimizes side reactions . In-line monitoring via FTIR or Raman spectroscopy detects intermediates, enabling real-time adjustment of reaction parameters like temperature and stirring rate .

Q. How can discrepancies in pharmacological data across receptor assays be resolved?

- Methodological Answer : Variability may stem from differences in assay conditions (e.g., pH, ionic strength) or receptor isoform expression. Standardizing protocols (e.g., using the same cell line and buffer system) reduces inconsistency. For example, normalizing data to a reference agonist (e.g., dopamine for D2 receptors) and applying statistical models (e.g., two-way ANOVA) accounts for batch effects .

Q. What analytical methods are recommended for stability testing under varying storage conditions?

- Methodological Answer : Accelerated stability studies at -20°C (short-term) and -80°C (long-term) assess degradation profiles. Techniques like TLC-densitometry or LC-MS quantify decomposition products (e.g., hydrolysis of the isoindole ring). For lyophilized formulations, residual solvent analysis via headspace GC-MS ensures compliance with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。